3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride
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Overview
Description
3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O3S. It is a sulfonyl chloride derivative, characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride typically involves the introduction of the difluoromethoxy group and the sulfonyl chloride group onto a fluorobenzene ring. One common method involves the reaction of this compound with appropriate reagents under controlled conditions. For instance, the difluoromethoxy group can be introduced via nucleophilic substitution reactions, while the sulfonyl chloride group can be added through sulfonylation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under mild heating .
Major Products
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride: Similar in structure but with different positioning of the difluoromethoxy and fluorine groups.
3-(Difluoromethoxy)benzenesulfonyl chloride: Lacks the additional fluorine atom present in 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .
Properties
IUPAC Name |
3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-5(9)6(3-4)14-7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJGRDHBFBSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)OC(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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